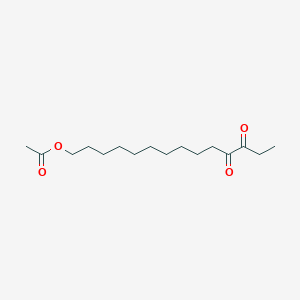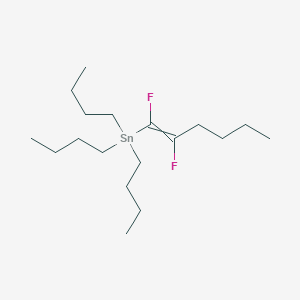
Tributyl(1,2-difluorohex-1-EN-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(1,2-difluorohex-1-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 1,2-difluorohex-1-en-1-yl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(1,2-difluorohex-1-en-1-yl)stannane can be synthesized through the reaction of tributyltin hydride with 1,2-difluorohex-1-ene under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) or irradiation with light to generate the necessary radicals .
Industrial Production Methods
In an industrial setting, the preparation of organotin compounds like this compound often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is favored due to its efficiency and the high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(1,2-difluorohex-1-en-1-yl)stannane undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other groups.
Cyclization: It can be used in intramolecular radical cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include radical initiators like AIBN, and solvents such as benzene or toluene. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the product is often the corresponding hydrocarbon, while in substitution reactions, the product is the substituted organotin compound .
Aplicaciones Científicas De Investigación
Tributyl(1,2-difluorohex-1-en-1-yl)stannane has several applications in scientific research:
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development.
Mecanismo De Acción
The mechanism by which tributyl(1,2-difluorohex-1-en-1-yl)stannane exerts its effects involves the generation of stannyl radicals. These radicals can participate in a variety of reactions, including hydrogen atom transfer and radical addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates involved .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride known for its radical reducing properties.
Triphenyltin hydride: Another organotin hydride used in similar applications but with different reactivity and toxicity profiles.
Trimethyltin hydride: Known for its use in radical reactions but less commonly used due to its higher toxicity.
Uniqueness
Tributyl(1,2-difluorohex-1-en-1-yl)stannane is unique due to the presence of the 1,2-difluorohex-1-en-1-yl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the difluoroalkene moiety is desired .
Propiedades
Número CAS |
176506-86-8 |
|---|---|
Fórmula molecular |
C18H36F2Sn |
Peso molecular |
409.2 g/mol |
Nombre IUPAC |
tributyl(1,2-difluorohex-1-enyl)stannane |
InChI |
InChI=1S/C6H9F2.3C4H9.Sn/c1-2-3-4-6(8)5-7;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
YHTCSTIMTIOYOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C(F)[Sn](CCCC)(CCCC)CCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
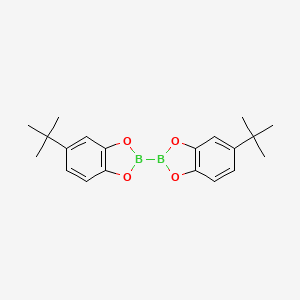
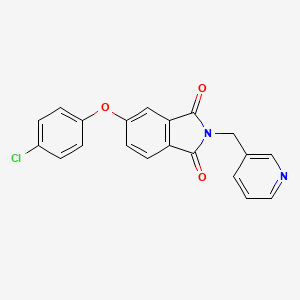
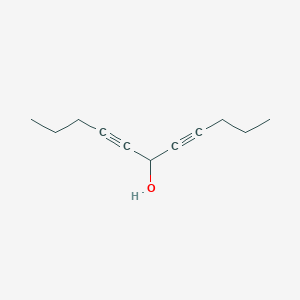

![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
